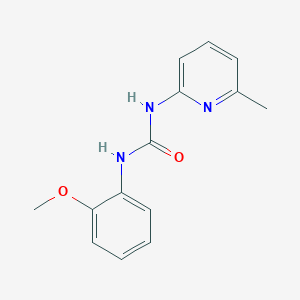
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator in B-cell receptor signaling, making TAK-659 a promising therapeutic agent for the treatment of B-cell malignancies.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide works by inhibiting BTK, a key mediator in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. By inhibiting BTK, this compound blocks these signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have immunomodulatory effects. This compound can inhibit the activation of B cells and the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to enhance the activity of natural killer cells, which are important in the immune response against cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide in lab experiments is its potent and selective inhibition of BTK. This allows for the specific targeting of B-cell malignancies without affecting normal B-cell function. However, this compound has a relatively short half-life and requires frequent dosing, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the development of N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide as an anti-cancer agent. One area of interest is the combination of this compound with other anti-cancer agents to improve efficacy and overcome resistance. Another area of interest is the use of this compound in combination with immunotherapy, such as checkpoint inhibitors, to enhance the immune response against cancer. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective anti-cancer agents.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves a multistep process, starting with the reaction of 3-chloro-4-methylphenylamine and 4-(4-morpholinylmethyl)benzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride, followed by acylation with benzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has demonstrated potent activity against a range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. This compound has also shown synergistic effects when combined with other anti-cancer agents, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-7-17(12-18(14)20)21-19(23)16-5-3-15(4-6-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZFHZXKVMQAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)
![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)
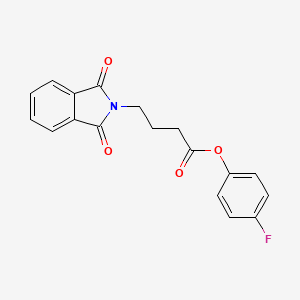
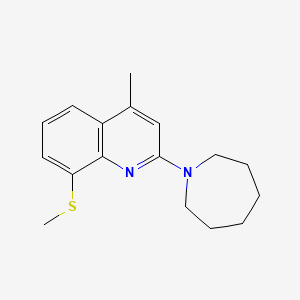
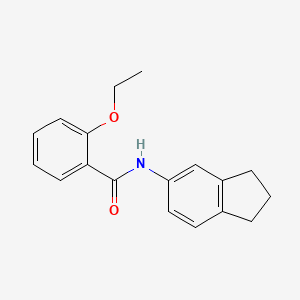
![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)

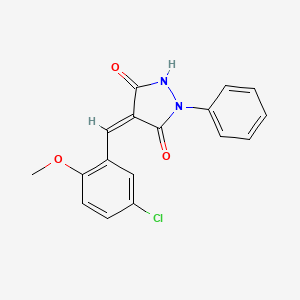
![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)


